Mass Spectrometric Specificity: Deuterium Labeling Enables Unique Quantification Channel
In mass spectrometry, p-Vinylguaiacol-d3 is differentiated from its non-deuterated counterpart (p-Vinylguaiacol) by a parent mass shift of +3 m/z units due to the substitution of three hydrogen atoms with deuterium [1]. This allows the mass spectrometer to distinguish and quantify the target analyte (m/z 150) and the internal standard (m/z 153) in the same sample run. This fundamental property enables the stable isotope dilution assay (SIDA) technique, which is not possible with unlabeled structural analogs, as they do not provide a unique, interference-free mass channel for the internal standard [2].
| Evidence Dimension | Monoisotopic Mass |
|---|---|
| Target Compound Data | 153.19 g/mol (for C9H7D3O2) |
| Comparator Or Baseline | p-Vinylguaiacol (non-deuterated): 150.18 g/mol (for C9H10O2) |
| Quantified Difference | +3.01 Da (mass shift) |
| Conditions | Theoretical calculation based on elemental composition; confirmed by MS detection [1]. |
Why This Matters
This +3 Da mass difference is the basis for specific, interference-free quantification using MS, a capability that structurally similar but unlabeled internal standards cannot provide.
- [1] PeptideDB. (n.d.). 2-(Methoxy-d3)-4-vinylphenol Product Database Entry. View Source
- [2] Analytice. (2024). Analysis of volatile phenols: 4-vinylguaiacol. View Source
